1-(4-Phenylphenyl)sulfonylazepane
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Overview
Description
1-(4-Phenylphenyl)sulfonylazepane is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound features a seven-membered azepane ring, which is a saturated nitrogen-containing heterocycle, bonded to a sulfonyl group and a biphenyl moiety. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Preparation Methods
The synthesis of 1-(4-Phenylphenyl)sulfonylazepane can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobiphenyl with azepane in the presence of a palladium catalyst, such as in the Suzuki–Miyaura cross-coupling reaction . This reaction typically requires a base, such as potassium carbonate, and is carried out in an aqueous medium to promote the coupling of the aryl halide with the azepane.
Industrial production methods may involve the large-scale application of similar cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as employing water as a solvent, can also be integrated into the industrial process to minimize environmental impact .
Chemical Reactions Analysis
1-(4-Phenylphenyl)sulfonylazepane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols, depending on the reagents and conditions used.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-(4-Phenylphenyl)sulfonylazepane has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be utilized in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(4-Phenylphenyl)sulfonylazepane involves its interaction with molecular targets, such as enzymes or receptors, through its sulfonyl and biphenyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application .
Comparison with Similar Compounds
1-(4-Phenylphenyl)sulfonylazepane can be compared with other sulfonyl-containing compounds, such as:
1-(4-Methoxyphenyl)sulfonylazepane: Similar structure but with a methoxy group, which can alter its reactivity and applications.
1-(4-Phenoxyphenyl)sulfonylazepane:
The uniqueness of this compound lies in its specific combination of the azepane ring and biphenyl moiety, which provides distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-phenylphenyl)sulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-22(21,19-14-6-1-2-7-15-19)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYOEGIKDHSSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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